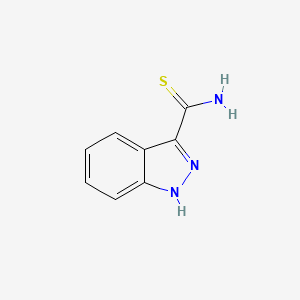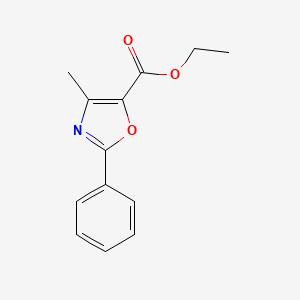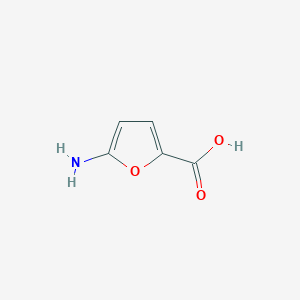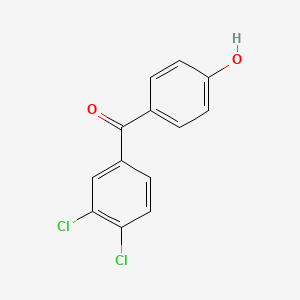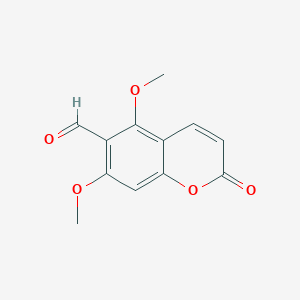
6-Formyllimetin
Vue d'ensemble
Description
6-Formyllimetin is a natural product isolated from the root bark of Toddalia asiatica LAM The compound has a molecular formula of C12H10O5 and a molecular weight of 234.2 g/mol . It belongs to the class of coumarins, which are known for their diverse biological activities.
Applications De Recherche Scientifique
6-Formyllimetin has several scientific research applications:
Mécanisme D'action
Target of Action
6-Formyllimetin is a natural product isolated from the root bark of T. asiatica LAM . .
Mode of Action
It has been suggested that it may inhibit protein synthesis by inhibiting the enzyme ribonucleotide reductase .
Pharmacokinetics
In solvent, it can be stored at -80°C for 6 months and at -20°C for 1 month .
Action Environment
Storage conditions can impact its stability, as mentioned in the pharmacokinetics section .
Méthodes De Préparation
The synthesis of 6-Formyllimetin involves several steps. One common synthetic route starts with the precursor 5,7-dimethoxy-2-oxochromene. The compound undergoes formylation to introduce the formyl group at the 6-position, resulting in this compound . The reaction conditions typically involve the use of formylating agents such as formic acid or formyl chloride in the presence of a catalyst.
The compound is often isolated from natural sources, such as the root bark of Toddalia asiatica LAM, through extraction and purification processes .
Analyse Des Réactions Chimiques
6-Formyllimetin undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups at the 5 and 7 positions can undergo nucleophilic substitution reactions with reagents like sodium ethoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions include 6-hydroxy-5,7-dimethoxychromene and 6-carboxy-5,7-dimethoxychromene .
Comparaison Avec Des Composés Similaires
6-Formyllimetin is structurally similar to other coumarin derivatives, such as:
Scopoletin: this compound and scopoletin both have methoxy groups at the 5 and 7 positions, but scopoletin lacks the formyl group at the 6-position.
Umbelliferone: Umbelliferone has hydroxyl groups instead of methoxy groups and lacks the formyl group.
Esculetin: Esculetin has hydroxyl groups at the 6 and 7 positions instead of methoxy groups and lacks the formyl group.
The uniqueness of this compound lies in its formyl group at the 6-position, which imparts distinct chemical reactivity and biological activity compared to other coumarins .
Propriétés
IUPAC Name |
5,7-dimethoxy-2-oxochromene-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-15-9-5-10-7(3-4-11(14)17-10)12(16-2)8(9)6-13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXGPTBUOWWSRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C=CC(=O)OC2=C1)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567800 | |
| Record name | 5,7-Dimethoxy-2-oxo-2H-1-benzopyran-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88140-31-2 | |
| Record name | 5,7-Dimethoxy-2-oxo-2H-1-benzopyran-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


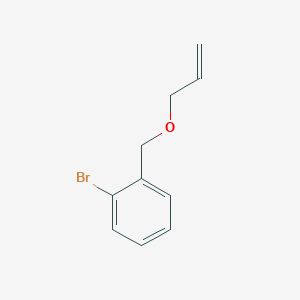
![1-[(Chloromethoxy)methoxy]-2-methoxyethane](/img/structure/B1611601.png)
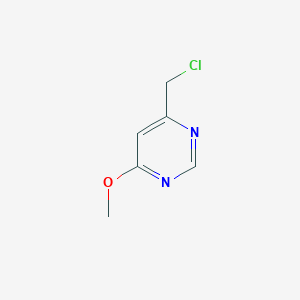
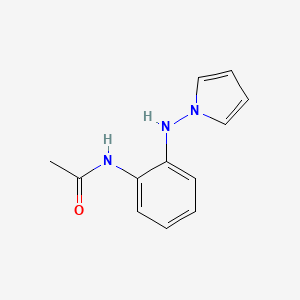

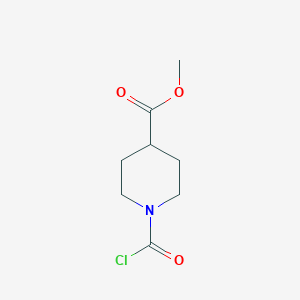
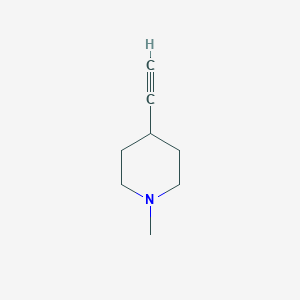
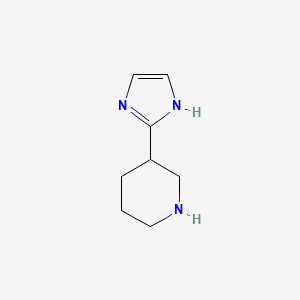
![5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B1611612.png)

